molecular formula C14H15N3O4S2 B6520019 N-({imidazo[2,1-b][1,3]thiazol-6-yl}methyl)-3,4-dimethoxybenzene-1-sulfonamide CAS No. 852453-52-2

N-({imidazo[2,1-b][1,3]thiazol-6-yl}methyl)-3,4-dimethoxybenzene-1-sulfonamide

Cat. No.: B6520019
CAS No.: 852453-52-2
M. Wt: 353.4 g/mol
InChI Key: WGMDEHRYTAOYHK-UHFFFAOYSA-N
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Description

N-({imidazo[2,1-b][1,3]thiazol-6-yl}methyl)-3,4-dimethoxybenzene-1-sulfonamide is a sulfonamide derivative featuring an imidazo[2,1-b][1,3]thiazole core linked via a methyl group to a 3,4-dimethoxy-substituted benzene ring. This compound belongs to a class of heterocyclic sulfonamides known for their diverse biological activities, including antimicrobial, antiviral, and enzyme-modulating properties . The 3,4-dimethoxy substituents on the benzene ring likely enhance solubility and influence electronic properties, which may modulate its interaction with biological targets.

Properties

IUPAC Name

N-(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)-3,4-dimethoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O4S2/c1-20-12-4-3-11(7-13(12)21-2)23(18,19)15-8-10-9-17-5-6-22-14(17)16-10/h3-7,9,15H,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGMDEHRYTAOYHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NCC2=CN3C=CSC3=N2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biochemical Analysis

Biochemical Properties

N-({imidazo[2,1-b][1,3]thiazol-6-yl}methyl)-3,4-dimethoxybenzene-1-sulfonamide plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, including kinases and proteases, which are crucial for cellular signaling and metabolic pathways. The compound’s sulfonamide group is known to form strong hydrogen bonds with enzyme active sites, leading to inhibition or modulation of enzyme activity. Additionally, the imidazo[2,1-b][1,3]thiazole ring may facilitate interactions with nucleic acids, potentially affecting gene expression and protein synthesis.

Cellular Effects

This compound exhibits various effects on different cell types and cellular processes. It has been shown to influence cell signaling pathways, particularly those involving kinases and phosphatases. This compound can modulate gene expression by interacting with transcription factors and other regulatory proteins. Furthermore, it affects cellular metabolism by altering the activity of metabolic enzymes, leading to changes in metabolite levels and energy production.

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. The compound binds to enzyme active sites through its sulfonamide group, forming hydrogen bonds and inhibiting enzyme activity. Additionally, the imidazo[2,1-b][1,3]thiazole ring can interact with nucleic acids, potentially affecting DNA and RNA synthesis. These interactions lead to changes in gene expression and protein production, ultimately influencing cellular functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it may degrade over time, leading to reduced efficacy. Long-term exposure to the compound can result in sustained changes in cellular metabolism and gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects, such as modulation of enzyme activity and gene expression. At higher doses, it may cause toxic or adverse effects, including cellular damage and disruption of metabolic processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in cellular metabolism. The compound can affect metabolic flux by modulating the activity of key enzymes, leading to changes in metabolite levels and energy production. These interactions may also influence the synthesis and degradation of biomolecules, impacting overall cellular function.

Biological Activity

N-({imidazo[2,1-b][1,3]thiazol-6-yl}methyl)-3,4-dimethoxybenzene-1-sulfonamide is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological evaluations, and relevant case studies.

1. Chemical Structure and Properties

The compound can be represented by the following structural formula:

\text{N imidazo 2 1 b 1 3 thiazol 6 yl}methyl)-3,4-dimethoxybenzene-1-sulfonamide}

Molecular Formula: C13H14N4O3S
Molecular Weight: 302.34 g/mol

2. Synthesis

The synthesis of imidazo[2,1-b][1,3]thiazole derivatives typically involves multi-step reactions starting from commercially available precursors. For instance, the introduction of the sulfonamide group can enhance solubility and bioactivity.

3.1 Antimicrobial Activity

Research indicates that imidazo[2,1-b][1,3]thiazole derivatives exhibit significant antimicrobial properties. A study evaluated various derivatives against Mycobacterium tuberculosis and found that several compounds displayed potent anti-tubercular activity with Minimum Inhibitory Concentrations (MIC) as low as 3.125 μg/mL .

Table 1: Antimicrobial Activity of Imidazo[2,1-b][1,3]thiazole Derivatives

Compound IDMIC (μg/mL)Activity Type
5c3.125Anti-tubercular
5d6.25Anti-tubercular
5i12.5Antibacterial
5w25Antifungal

3.2 Enzyme Inhibition

Imidazo[2,1-b][1,3]thiazole derivatives have also been studied for their ability to inhibit carbonic anhydrase (CA). A series of sulfonamide derivatives were tested for their inhibitory effects on human carbonic anhydrase II (hCA II), showing inhibition constants ranging from 57.7 to 98.2 µM . This suggests potential applications in treating diseases where CA is implicated.

3.3 Antiviral Activity

The compound has been investigated for its antiviral properties, particularly against Hepatitis C Virus (HCV). Specific derivatives demonstrated significant inhibition of HCV NS4B with effective concentrations (EC50) in the nanomolar range . This positions these compounds as promising candidates for further development in antiviral therapies.

Case Study 1: Anti-Tubercular Activity

A comprehensive study screened a library of imidazo[2,1-b][1,3]thiazole derivatives against Mycobacterium tuberculosis. The results indicated that modifications in the phenyl ring significantly affected activity levels. For example, the introduction of electron-withdrawing groups enhanced efficacy .

Case Study 2: Carbonic Anhydrase Inhibition

In another study focusing on enzyme inhibition, several imidazo[2,1-b][1,3]thiazole derivatives were synthesized and evaluated for their selectivity towards hCA II over other isoforms such as hCA I and hCA IX. The findings revealed that specific substitutions could lead to selective inhibition profiles .

5. Conclusion

This compound exhibits promising biological activities across various domains including antimicrobial and antiviral effects as well as enzyme inhibition capabilities. Further research is warranted to explore its full therapeutic potential and mechanisms of action.

Scientific Research Applications

Antimicrobial Activity

One of the primary applications of N-({imidazo[2,1-b][1,3]thiazol-6-yl}methyl)-3,4-dimethoxybenzene-1-sulfonamide is in the development of antimicrobial agents. The imidazo[2,1-b][1,3]thiazole moiety has been reported to exhibit significant antimicrobial properties against various pathogens.

Case Study: Antibacterial Efficacy

A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of imidazo[2,1-b][1,3]thiazole showed potent antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae . The sulfonamide group enhances this activity by improving solubility and bioavailability.

Anticancer Properties

Recent research has indicated that compounds containing the imidazo[2,1-b][1,3]thiazole scaffold possess anticancer properties.

Case Study: Inhibition of Tumor Growth

In vitro studies have shown that this compound can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The compound induces apoptosis through the activation of caspase pathways .

Enzyme Inhibition

The compound has also been studied for its potential as an enzyme inhibitor.

Case Study: Carbonic Anhydrase Inhibition

Research indicates that certain imidazo[2,1-b][1,3]thiazole derivatives can inhibit carbonic anhydrase enzymes. This inhibition can be beneficial in treating conditions like glaucoma and edema .

Material Science Applications

This compound has applications beyond medicinal chemistry; it is also being explored in material science.

Development of Organic Light Emitting Diodes (OLEDs)

The unique electronic properties of this compound make it suitable for use in OLED technology.

Case Study: OLED Performance Enhancement

Studies have shown that incorporating this compound into OLED structures can enhance light emission efficiency due to its favorable energy levels and charge transport properties .

Comparison with Similar Compounds

Structural Comparison

Table 1: Structural Features of Selected Imidazo[2,1-b]thiazole Derivatives
Compound Name / ID Core Structure Key Substituents Molecular Formula Molecular Weight (g/mol)
Target Compound Imidazo[2,1-b]thiazole + sulfonamide 3,4-Dimethoxybenzene-sulfonamide C₁₄H₁₅N₃O₄S₂ 369.42 (calculated)
N-[(3-methylimidazo[2,1-b]thiazol-6-yl)methyl]benzenesulfonamide Imidazo[2,1-b]thiazole + sulfonamide Unsubstituted benzene-sulfonamide; 3-methylimidazo[2,1-b]thiazole C₁₃H₁₃N₃O₂S₂ 331.40
N-(3-imidazo[2,1-b]thiazol-6-ylphenyl)-4-phenoxybenzenesulfonamide Imidazo[2,1-b]thiazole + sulfonamide 4-Phenoxybenzene-sulfonamide; phenyl linkage C₂₃H₁₇N₃O₃S₂ 447.53
SRT1720 (N-[2-[3-(piperazin-1-ylmethyl)imidazo[2,1-b]thiazol-6-yl]phenyl]quinoxaline-2-carboxamide) Imidazo[2,1-b]thiazole + carboxamide Quinoxaline-2-carboxamide; piperazinylmethyl group C₂₅H₂₃N₇OS 469.56
6-(4-(Methylsulfonyl)phenyl)imidazo[2,1-b]thiazole Imidazo[2,1-b]thiazole 4-(Methylsulfonyl)phenyl C₁₂H₁₀N₂O₂S₂ 294.35

Key Observations :

  • The target compound’s 3,4-dimethoxybenzene-sulfonamide group distinguishes it from simpler sulfonamide derivatives (e.g., ) and carboxamide-based analogs like SRT1720 .
  • Substituents on the benzene ring (e.g., methoxy vs. methylsulfonyl ) influence electronic effects and steric bulk, which may alter binding affinity or solubility.

Key Observations :

  • The 3,4-dimethoxy substitution on the target compound’s sulfonamide may confer distinct activity compared to methylsulfonyl (e.g., ) or unsubstituted benzene rings (e.g., ).
  • SRT1720’s SIRT1 activation is mechanistically unique but controversial due to substrate-dependent artifacts . The target compound’s sulfonamide group may favor different targets, such as microbial enzymes or viral proteins .

Physicochemical and Pharmacokinetic Properties

Table 3: Physicochemical Properties
Compound Name / ID LogP (Predicted) Solubility (Predicted) Key Functional Groups
Target Compound ~2.1 Moderate (due to dimethoxy groups) Sulfonamide, methoxy, imidazothiazole
SRT1720 ~3.5 Low (lipophilic carboxamide) Carboxamide, piperazine, quinoxaline
N-(3-imidazo[2,1-b]thiazol-6-ylphenyl)-4-phenoxybenzenesulfonamide ~4.0 Low (bulky phenoxy group) Phenoxy, sulfonamide
6-(4-(Methylsulfonyl)phenyl)imidazo[2,1-b]thiazole ~1.8 High (polar methylsulfonyl) Methylsulfonyl, imidazothiazole

Key Observations :

  • The 3,4-dimethoxy groups on the target compound likely improve aqueous solubility compared to SRT1720’s lipophilic carboxamide .

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